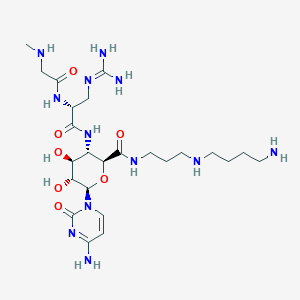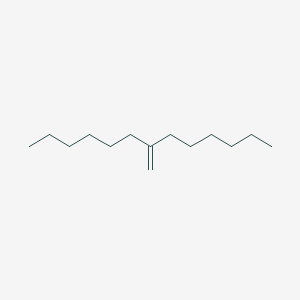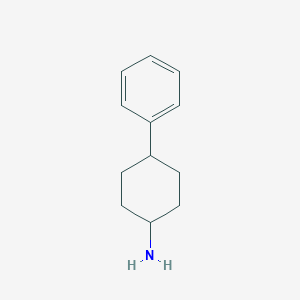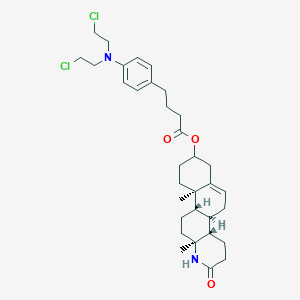
Hael-chlorambucil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hael-chlorambucil is a chemical compound that is widely used in scientific research for its anti-cancer properties. It is a derivative of chlorambucil, which is a chemotherapy drug used to treat leukemia and lymphoma. Hael-chlorambucil has been found to be more effective and less toxic than chlorambucil, making it a promising candidate for further research.
Wirkmechanismus
Hael-chlorambucil works by alkylating DNA, which interferes with the replication and transcription of cancer cells. This leads to the activation of apoptotic pathways, ultimately resulting in cell death. The compound has also been found to inhibit the activity of enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Biochemische Und Physiologische Effekte
Hael-chlorambucil has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Hael-chlorambucil is its high potency and selectivity for cancer cells. This makes it an ideal candidate for use in lab experiments, as it allows researchers to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation of Hael-chlorambucil is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of exciting future directions for research on Hael-chlorambucil. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's effects on different types of cancer, including solid tumors. Finally, there is growing interest in the use of Hael-chlorambucil in combination with other anti-cancer drugs, as part of a multi-modal approach to cancer treatment.
Synthesemethoden
Hael-chlorambucil can be synthesized using a modified version of the traditional chlorambucil synthesis method. The process involves the reaction of 4-hydroxybutyl chloroformate with 4-(2-aminoethyl)phenol to produce the intermediate 4-(2-chloroethyl)phenol. This intermediate is then reacted with N-(2-aminoethyl)-3-aminopropylmethacrylamide to produce Hael-chlorambucil.
Wissenschaftliche Forschungsanwendungen
Hael-chlorambucil has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells.
Eigenschaften
CAS-Nummer |
107480-21-7 |
|---|---|
Produktname |
Hael-chlorambucil |
Molekularformel |
C33H46Cl2N2O3 |
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1 |
InChI-Schlüssel |
PBKHSKUCHZCYLT-AVMGXJNKSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Synonyme |
3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAEL-chlorambucil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




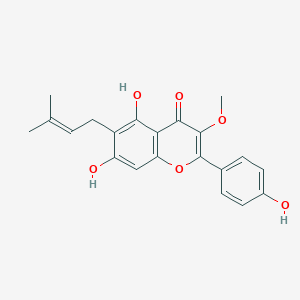
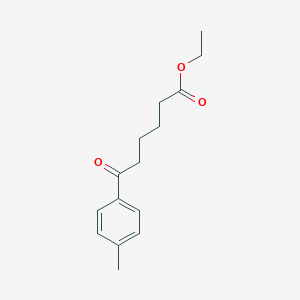
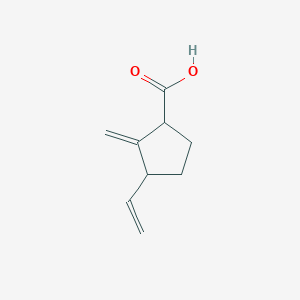
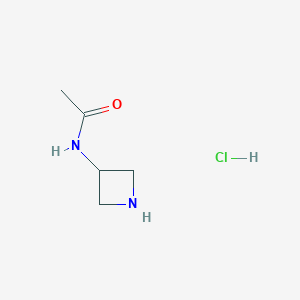

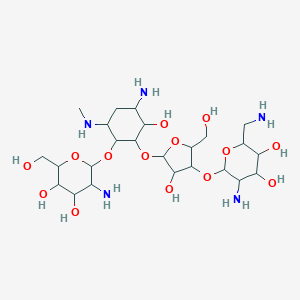
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
